molecular formula C20H25NO5S B5798707 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B5798707
M. Wt: 391.5 g/mol
InChI Key: JMQLVUJOOLLFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit RAC1 GTPase activity. RAC1 plays a crucial role in a variety of cellular processes, including cytoskeletal organization, cell migration, and proliferation. Inhibition of RAC1 has been shown to have potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its ability to selectively inhibit RAC1 GTPase activity. RAC1 is a small GTPase that plays a crucial role in regulating cytoskeletal organization, cell migration, and proliferation. Inhibition of RAC1 with N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide leads to decreased cell migration and proliferation, which can have potential therapeutic effects in cancer and inflammatory diseases.
Biochemical and physiological effects:
In addition to its effects on cell migration and proliferation, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can lead to decreased levels of reactive oxygen species (ROS) in cells, which can have potential therapeutic effects in oxidative stress-related diseases. Additionally, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments, including its selectivity for RAC1 GTPase activity and its ability to inhibit cell migration and proliferation. However, there are also limitations to using N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments. For example, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is the development of more potent and selective RAC1 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide and its potential therapeutic effects in various diseases. Finally, studies are needed to determine the optimal dosing and administration of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide for clinical use.

Synthesis Methods

The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 5-bromo-2-hydroxybenzenesulfonic acid with 2-isopropyl-5-methylphenol to form 5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonic acid. This intermediate is then reacted with ethylamine to form N-ethyl-5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonamide. The final step involves the reaction of N-ethyl-5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonamide with chloroacetyl chloride to form N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide.

Scientific Research Applications

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied in various scientific research applications, particularly in cancer research. Studies have shown that inhibition of RAC1 with N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can lead to decreased tumor growth and metastasis in various cancer types, including breast, prostate, and pancreatic cancer. Additionally, N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have potential therapeutic effects in inflammatory diseases such as rheumatoid arthritis and atherosclerosis.

properties

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-5-27(24,25)15-7-9-18(22)17(11-15)21-20(23)12-26-19-10-14(4)6-8-16(19)13(2)3/h6-11,13,22H,5,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQLVUJOOLLFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(ethanesulfonyl)-2-hydroxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

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